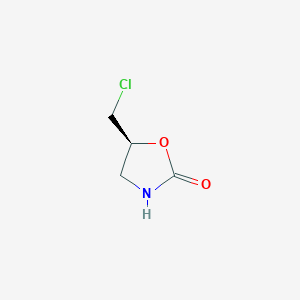
4-(4-Fluorophenylethynyl)phenol
説明
4-(4-Fluorophenylethynyl)phenol, also known as 1-(4-Fluorophenyl)-2-(4-hydroxyphenyl)acetylene, is a chemical compound with the molecular formula C14H9FO .
Molecular Structure Analysis
The molecular weight of this compound is 212.22 g/mol . The InChI representation of the molecule isInChI=1S/C14H9FO/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10,16H . The Canonical SMILES representation is C1=CC(=CC=C1C#CC2=CC=C(C=C2)F)O .
科学的研究の応用
Chemical Properties and Protonation
4-(4-Fluorophenylethynyl)phenol, a variant of phenol, shows unique chemical behaviors. Koeberg-Telder et al. (2010) studied the protonation of phenol and 4-fluorophenol, finding that these compounds are predominantly protonated on the oxygen atom. This protonation is influenced by acidity, indicating a specific chemical reactivity that could be pivotal in various research applications (Koeberg-Telder, Lambrechts, & Cerfontain, 2010).
Synthesis and Characterization for Advanced Applications
The synthesis of novel polyphenols, including those derived from similar compounds, has been achieved for various applications. For instance, Demir (2012) synthesized a new type of polyphenol by oxidative polycondensation, which shows promise for solar-cell applications due to its low band gap and high thermal stability (Demir, 2012).
Pharmaceutical Research and Radiopharmaceuticals
Research by Ross et al. (2011) on 4-[18F]Fluorophenol, a compound closely related to this compound, indicates its potential in developing complex radiopharmaceuticals. They developed a novel synthesis method for 4-[18F]Fluorophenol, demonstrating its versatility in pharmaceutical research (Ross, Ermert, & Coenen, 2011).
Enhanced Thermal Stability in Polymers
Studies on polyaryloxydiphenylsilanes, related to this compound, have shown that end-capping polymers with phenoxy groups enhances their thermal stability. Drake et al. (2011) demonstrated that end-capping with phenylethynyl containing substituents, such as 4[(4-fluorophenylethynyl)]phenol, improves thermal stability, which could be significant in materials science (Drake, Mukherjee, Mirza, Ji, & Wei, 2011).
Fluorescent Chemosensors Development
The development of fluorescent chemosensors using derivatives of phenols, such as 4-methyl-2,6-diformylphenol, is another area of interest. Roy (2021) discussed the high selectivity and sensitivity of such chemosensors, indicating the potential for this compound in similar applications (Roy, 2021).
作用機序
Phenolic compounds, such as 4-(4-Fluorophenylethynyl)phenol, have been found to exhibit antibacterial activity. The mechanisms of action of phenolic compounds on bacterial cells have been partially attributed to damage to the bacterial membrane, inhibition of virulence factors such as enzymes and toxins, and suppression of bacterial biofilm formation .
Safety and Hazards
特性
IUPAC Name |
4-[2-(4-fluorophenyl)ethynyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPHCUGEWJPCQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CC=C(C=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382045 | |
| Record name | 4-(4-Fluorophenylethynyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197770-48-2 | |
| Record name | 4-(4-Fluorophenylethynyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Fluorophenylethynyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















